5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Polymer Industry: It can be used in the synthesis of polymers with specific properties, such as high strength and flexibility.
Mechanism of Action
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
Properties
Molecular Formula |
C23H25Cl2F3N4O3S |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
InChI Key |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.